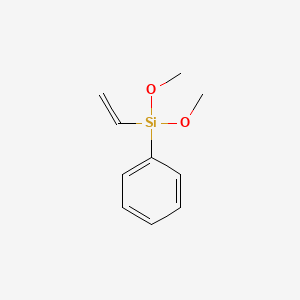
3,3'-Diacetyl-cis-azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diacetyl-cis-azobenzene is a derivative of azobenzene, a well-known compound characterized by its azo linkage (-N=N-) connecting two benzene rings. Azobenzene compounds are notable for their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This property makes them valuable in various applications, including molecular switches, sensors, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diacetyl-cis-azobenzene typically involves the acetylation of azobenzene derivatives. One common method is the Friedel-Crafts acylation reaction, where azobenzene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the diacetylated product.
Industrial Production Methods
Industrial production of 3,3’-Diacetyl-cis-azobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diacetyl-cis-azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between cis and trans forms upon exposure to UV or visible light.
Reduction: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Photoisomerization: UV or visible light sources are used to induce isomerization.
Reduction: Sodium dithionite in aqueous or alcoholic solutions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Photoisomerization: Trans-3,3’-Diacetyl-azobenzene.
Reduction: 3,3’-Diacetyl-hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-Diacetyl-cis-azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems.
Medicine: Investigated for potential use in photopharmacology, where light can be used to activate or deactivate drugs.
Industry: Utilized in the production of smart materials, such as light-responsive coatings and polymers.
Mechanism of Action
The primary mechanism of action for 3,3’-Diacetyl-cis-azobenzene is its ability to undergo reversible photoisomerization. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration of the azo group from cis to trans or vice versa. This isomerization alters the molecular geometry and electronic properties, enabling the compound to interact differently with its environment. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or changing the physical properties of materials.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with similar photoisomerization properties but without acetyl groups.
4,4’-Diacetyl-azobenzene: Another diacetylated derivative with acetyl groups at different positions.
Aminoazobenzene: Substituted azobenzene with amino groups, used in dye chemistry.
Uniqueness
3,3’-Diacetyl-cis-azobenzene is unique due to the specific positioning of the acetyl groups, which can influence its photoisomerization behavior and reactivity. The presence of acetyl groups can also enhance its solubility and stability, making it more suitable for certain applications compared to its unsubstituted counterparts.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-[3-[(3-acetylphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-5-3-7-15(9-13)17-18-16-8-4-6-14(10-16)12(2)20/h3-10H,1-2H3 |
InChI Key |
DOIWHHWUHOVBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)

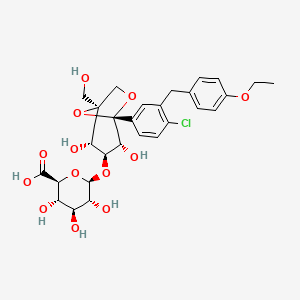
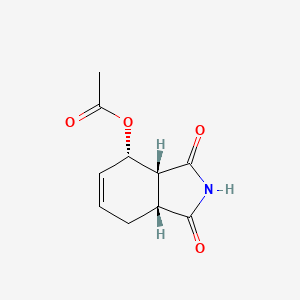
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
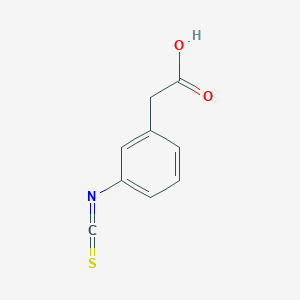


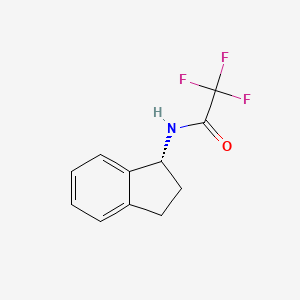

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
